methyl 2-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate
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Description
The compound “methyl 2-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also contains a methanesulfonyl group attached to a fluorophenyl group, which could potentially have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups. Unfortunately, without more specific information or a detailed study, it’s difficult to provide a more precise analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Mechanism of Action
Future Directions
The future research directions for this compound would likely depend on its intended use and observed properties. If it shows promising activity in a particular area (such as medicinal chemistry), future research might focus on optimizing its activity, improving its synthesis, or investigating its mechanism of action .
Properties
IUPAC Name |
methyl 2-[[2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5S/c1-33-25(30)18-9-3-6-12-21(18)27-24(29)15-28-14-23(19-10-4-7-13-22(19)28)34(31,32)16-17-8-2-5-11-20(17)26/h2-14H,15-16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDBWSIHKVGEGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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